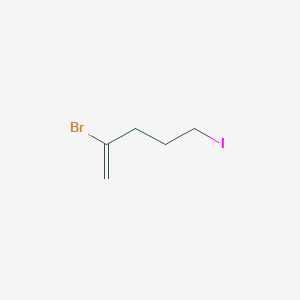
2-bromo-5-iodopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-iodopent-1-ene (BIP) is a halogenated hydrocarbon compound that has been studied for its potential use in various scientific research applications. The compound is composed of a five-carbon backbone with two bromine and one iodine atoms attached. BIP has a wide range of applications in the fields of biochemistry, physiology, and synthetic chemistry.
Aplicaciones Científicas De Investigación
2-bromo-5-iodopent-1-ene has a wide range of applications in the fields of biochemistry and physiology. It has been used as a model compound to study the effects of halogenation on enzyme activity, protein structure, and membrane permeability. Additionally, 2-bromo-5-iodopent-1-ene has been used to study the effects of halogen substitution on the binding affinity of drugs. It has also been used to study the effects of halogenation on the physical properties of organic compounds, such as solubility and melting point. Finally, 2-bromo-5-iodopent-1-ene has been used to study the effects of halogenation on the thermodynamic properties of organic compounds.
Mecanismo De Acción
2-bromo-5-iodopent-1-ene acts by altering the structure and function of proteins and enzymes. By introducing halogen atoms into the structure of proteins and enzymes, 2-bromo-5-iodopent-1-ene can change the way these molecules interact with other molecules. This can lead to changes in the activity of proteins and enzymes, as well as changes in the physical properties of organic compounds.
Biochemical and Physiological Effects
2-bromo-5-iodopent-1-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of some enzymes, while decreasing the activity of others. It has also been shown to increase the solubility of some organic compounds, while decreasing the solubility of others. Additionally, 2-bromo-5-iodopent-1-ene has been shown to increase the melting point of some organic compounds, while decreasing the melting point of others. Finally, 2-bromo-5-iodopent-1-ene has been shown to increase the thermodynamic stability of some organic compounds, while decreasing the thermodynamic stability of others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-5-iodopent-1-ene for lab experiments is that it is relatively easy to synthesize and can be scaled up for large-scale production. Additionally, 2-bromo-5-iodopent-1-ene is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 2-bromo-5-iodopent-1-ene is that it is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for the use of 2-bromo-5-iodopent-1-ene in scientific research. For example, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the structure and function of proteins and enzymes involved in various biological processes. Additionally, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the physical and thermodynamic properties of organic compounds. Finally, 2-bromo-5-iodopent-1-ene could be used to study the effects of halogenation on the binding affinity of drugs and other molecules.
Métodos De Síntesis
2-bromo-5-iodopent-1-ene is typically synthesized using a Grignard reaction. This involves the reaction of a bromoalkane and an alkyl iodide in the presence of a magnesium halide. The reaction is carried out in an inert atmosphere and yields 2-bromo-5-iodopent-1-ene as the main product. The reaction is relatively simple and straightforward, and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
2-bromo-5-iodopent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrI/c1-5(6)3-2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGXTXJLNHNHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCI)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodopent-1-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
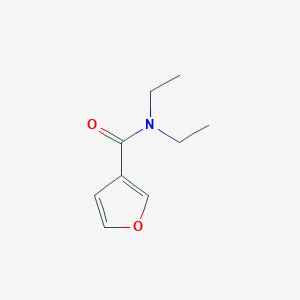
![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)
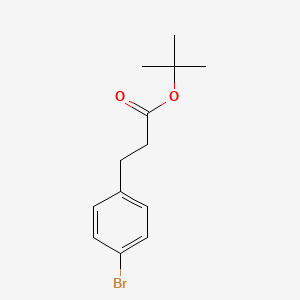
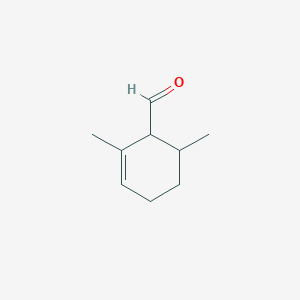
![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
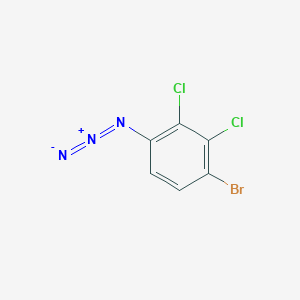

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)